molecular formula C8H5BrFN B6147621 2-bromo-2-(4-fluorophenyl)acetonitrile CAS No. 1550447-72-7

2-bromo-2-(4-fluorophenyl)acetonitrile

Cat. No.: B6147621
CAS No.: 1550447-72-7
M. Wt: 214
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Description

2-Bromo-2-(4-fluorophenyl)acetonitrile is a halogenated aromatic nitrile with the molecular formula C₈H₅BrFN and a molecular weight of 214.04 g/mol (calculated from substituent atomic weights) . This compound features a bromine atom and a fluorine atom on adjacent carbons of the benzene ring, conferring unique electronic and steric properties.

Properties

CAS No.

1550447-72-7

Molecular Formula

C8H5BrFN

Molecular Weight

214

Purity

95

Origin of Product

United States

Chemical Reactions Analysis

2-Bromo-2-(4-fluorophenyl)acetonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-bromo-2-(4-fluorophenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound contribute to its reactivity and ability to form stable intermediates during chemical reactions . These properties make it a valuable compound in synthetic chemistry and other research applications.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs of 2-bromo-2-(4-fluorophenyl)acetonitrile, highlighting differences in substituents, molecular weights, and synthesis yields:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Synthesis Yield Key References
This compound 4-F, Br C₈H₅BrFN 214.04 Not reported
2-Bromo-2-(4-chlorophenyl)acetonitrile 4-Cl, Br C₈H₅BrClN 230.49 Not reported
(Z)-3-(4-Bromophenyl)-2-(4-fluorophenyl)acrylonitrile 4-F, 4-Br (acrylonitrile) C₁₅H₈BrFN 303.10 87%
2-(5-Bromo-2-fluorophenyl)acetonitrile 5-Br, 2-F C₈H₅BrFN 214.04 Not reported
2-Bromo-2-(4-bromo-3-methylphenyl)acetonitrile 4-Br, 3-CH₃, Br C₉H₇Br₂N 285.97 Not reported

Key Observations :

  • Halogen Effects : Replacing fluorine with chlorine (e.g., 2-bromo-2-(4-chlorophenyl)acetonitrile) increases molecular weight by ~16.45 g/mol due to chlorine’s higher atomic mass .
  • Substituent Position : The position of bromine and fluorine significantly impacts reactivity. For example, 2-(5-bromo-2-fluorophenyl)acetonitrile () has a distinct electronic profile compared to the target compound due to differing halogen positions .
  • Stereoelectronic Effects : Acrylonitrile derivatives (e.g., (Z)-3-(4-bromophenyl)-2-(4-fluorophenyl)acrylonitrile) exhibit extended conjugation, enhancing stability but reducing electrophilicity .

Physicochemical Properties

  • Collision Cross-Section (CCS) : For 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile, predicted CCS values range from 143.2–147.3 Ų (depending on adducts), suggesting moderate molecular size and polarity . Comparable data for the target compound is lacking but can be inferred to be similar.
  • Thermal Stability : Derivatives like ethyl 2-bromo-2-(4-fluorophenyl)acetate () decompose at elevated temperatures, indicating that the acetonitrile analog may also require low-temperature storage .

Biological Activity

2-Bromo-2-(4-fluorophenyl)acetonitrile is an organic compound characterized by its unique halogen substituents, which significantly influence its chemical properties and biological activities. With a molecular formula of C8H5BrFN and a molecular weight of 214.03 g/mol, this compound has garnered attention in medicinal chemistry and organic synthesis due to its interactions with biological molecules, particularly proteins.

The compound features a bromine atom and a fluorine atom attached to a phenyl ring, along with an acetonitrile functional group. The positioning of these halogens is crucial for its reactivity and biological activity. The electrophilic nature of this compound allows it to selectively react with thiol groups in cysteine residues during protein modification processes, making it valuable for enhancing protein identification and characterization through mass spectrometry.

Biological Activity

Recent studies have focused on the compound's biological activity, particularly its cytotoxic effects and interactions with various biological targets.

Cytotoxicity Studies

Research has demonstrated that this compound exhibits notable cytotoxicity against certain cancer cell lines. For example, in vitro studies indicate that compounds with similar structures show varying degrees of activity against cervical cancer (HeLa) cells. The presence of specific substituents can enhance or diminish this activity:

CompoundIC50 (µM)Activity Trend
This compound7.95Higher potency observed
2-(3-chlorophenyl)-substituted derivative8.74Moderate activity
2-(4-methoxyphenyl)-substituted derivative10.72Lower activity

These results suggest that the structural modifications around the acetonitrile group can significantly impact the cytotoxic potential of the compound .

Interaction with Biological Molecules

The compound's ability to interact with proteins is primarily attributed to its electrophilic characteristics. It has been shown to modify cysteine residues in proteins, which is essential for developing techniques that enhance protein identification through mass spectrometry. This property is particularly useful in proteomics research, where precise protein characterization is critical.

Case Studies

A notable case study involved the application of this compound in the development of novel therapeutic agents targeting specific cancer pathways. Researchers synthesized derivatives of this compound and evaluated their anticancer activities through molecular docking studies and in vitro assays. The findings indicated that certain derivatives exhibited enhanced binding affinities to target proteins involved in cancer progression, suggesting potential applications in drug development .

Q & A

Q. How do solvent polarity and temperature affect its stability during storage?

  • Methodological Answer : Store at 0–6°C in anhydrous acetonitrile or DMF to prevent hydrolysis. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days. LC-MS monitors degradation products like 2-(4-fluorophenyl)acetonitrile (via debromination) .

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